N-(3,5-dimethylphenyl)-2-piperidinoacetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-piperidinoacetamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to an acetamide group, which is further substituted with a 3,5-dimethylphenyl group. Piperidine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of scientific research.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-piperidinoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Future Directions
The compound “4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)” has shown promise in the treatment of psychotic disorders . This suggests that “N-(3,5-dimethylphenyl)-2-piperidinoacetamide” and related compounds could have potential applications in the field of neuropharmacology.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such as tyrosine-protein kinase syk .
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π–π stacking .
Biochemical Pathways
Related compounds have been shown to influence pathways involving the wnt/β-catenin, which regulates a wide range of cellular functions .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have suitable properties for bioavailability .
Result of Action
Related compounds have shown to have antimelanogenic activity, suggesting potential effects on melanin biosynthesis .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-piperidinoacetamide typically involves the reaction of 3,5-dimethylphenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to form the final product. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The process involves careful monitoring of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-piperidinoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-piperidinoacetamide
- N-(3,4-dimethylphenyl)-2-piperidinoacetamide
- N-(2,5-dimethylphenyl)-2-piperidinoacetamide
Uniqueness
N-(3,5-dimethylphenyl)-2-piperidinoacetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-8-13(2)10-14(9-12)16-15(18)11-17-6-4-3-5-7-17/h8-10H,3-7,11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQOZOZALUBWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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